(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
Overview
Description
The compound is a derivative of 4-Nitrophenethylamine . 4-Nitrophenethylamine is a compound with the linear formula O2NC6H4CH2CH2NH2 · HCl . It’s used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the reduction of nitrophenol to aminophenol . This process is typically performed using nanostructured materials as catalysts in the presence of reducing agents .Molecular Structure Analysis
The molecular structure of 4-Nitrophenethylamine, a related compound, is O2NC6H4CH2CH2NH2 · HCl . The structure of “(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride” would likely be similar, with modifications to account for the propionamide group.Chemical Reactions Analysis
The reduction of 4-nitrophenol to 4-aminophenol is a common reaction used to assess the activity of nanostructured materials . This reaction is often performed in the presence of reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrophenethylamine, a related compound, include a molecular weight of 202.64 and a melting point of 200°C (dec.) (lit.) . The properties of “(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride” would likely be similar, with variations due to the presence of the propionamide group.Scientific Research Applications
Environmental and Pharmacological Studies
Degradation Processes and By-Products : A study on acetaminophen degradation by advanced oxidation processes highlighted the generation of various by-products, including nitrophenyl acetamides, and discussed their biotoxicity and degradation pathways. This research may be relevant due to the structural similarities with "(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride" in terms of nitrophenyl functionalities and environmental implications (Qutob et al., 2022).
Pharmacological Properties of Related Compounds : A review on FTY720, a compound with distinct pharmacological properties, including immunosuppressive and antitumor effects, provides insights into how modifications of chemical structures can significantly impact biological activity. This could offer a perspective on the potential pharmacological applications of "(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride" (Zhang et al., 2013).
Environmental Fate and Toxicity of Nitrophenyl Derivatives : Research on the environmental fate and effects of musk xylene and musk ketone amino metabolites highlights the significance of understanding the environmental and health impacts of nitrophenyl derivatives, which could be analogous in some respects to "(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride" (Rimkus et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRLSXNWLNHQR-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185660 | |
Record name | (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride | |
CAS RN |
31796-55-1 | |
Record name | L-Alanine-4-nitroanilide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31796-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031796551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-N-(4-nitrophenyl)propionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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